molecular formula C18H17ClN2O2S2 B2712601 (5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286713-74-3

(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2712601
CAS No.: 1286713-74-3
M. Wt: 392.92
InChI Key: CRSXDOQFVYRLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound It contains a thiophene ring, a benzothiazole moiety, and a piperidine group, contributing to its unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. A common route involves the following steps:

  • Formation of 5-chlorothiophen-2-yl intermediates: : This involves the chlorination of thiophene derivatives under controlled conditions.

  • Synthesis of 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine: : This can be achieved by reacting 4-methylbenzothiazole with piperidine under specific conditions to introduce the piperidine group.

Industrial Production Methods

Industrial production may involve similar routes with optimization for large-scale synthesis. The processes are fine-tuned to enhance yield, reduce waste, and ensure consistency in product quality. Various catalytic systems and reaction conditions are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, potentially affecting the thiophene ring or the benzothiazole moiety.

  • Reduction: : Reduction reactions may target specific functional groups within the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially involving the chlorine atom on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Reagents such as sodium hydroxide (NaOH) or various acids can facilitate substitution reactions.

Major Products Formed from These Reactions

The products depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

This compound is valuable in organic synthesis due to its reactivity and functional groups. It serves as an intermediate in the synthesis of more complex molecules.

Biology

Its structural features allow it to interact with biological targets, making it a candidate for biochemical studies and drug design.

Medicine

Potential therapeutic applications are explored, particularly in targeting diseases where its unique structure could inhibit or modulate specific biological pathways.

Industry

The compound's versatility extends to industrial applications, where it may be used in material science or as a precursor for other industrial chemicals.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its effects are mediated through various pathways:

  • Molecular Interactions: : The benzothiazole and piperidine moieties enable interactions with protein targets.

  • Pathways Involved: : These interactions can modulate signaling pathways, influencing cellular processes and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)methanone: : Similar structure but with a pyrrolidine ring.

  • (5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)morpholin-1-yl)methanone: : Contains a morpholine ring instead of piperidine.

Uniqueness

What sets (5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone apart is its specific combination of thiophene, benzothiazole, and piperidine moieties, which confer unique chemical properties and potential applications across diverse scientific fields. Its structure allows for diverse chemical modifications and targeted biological interactions.

Would you like to dive deeper into any specific section?

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c1-11-3-2-4-13-16(11)20-18(25-13)23-12-7-9-21(10-8-12)17(22)14-5-6-15(19)24-14/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSXDOQFVYRLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.